

Application Notes and Protocols: Effective In Vivo Concentration of BIRB 796

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Compound of Interest

Compound Name: Doramapimod hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective in vivo concentrations of BIRB 796 (Doramapimod), a potent and selective inhibitor of p38 mitogenactivated protein kinase (MAPK). This document includes summaries of quantitative data, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

BIRB 796, also known as Doramapimod, is a highly potent, orally available inhibitor of all four isoforms of p38 MAPK (α , β , γ , and δ)[1][2]. It binds to an allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding[3]. The p38 MAPK pathway is a critical mediator of inflammatory and stress responses and is implicated in the progression of various diseases, including inflammatory diseases and cancer[2][4]. Understanding the effective in vivo concentration of BIRB 796 is crucial for designing and interpreting preclinical and clinical studies.

Data Presentation

The following tables summarize the key quantitative data regarding the in vivo and in vitro efficacy of BIRB 796.



Table 1: In Vitro IC50 Values of BIRB 796

Target	IC50 Value	Cell Line/Assay Condition	Reference
ρ38α	38 nM	Cell-free assay	[5]
p38β	65 nM	Cell-free assay	[5]
р38у	200 nM	Cell-free assay	[5]
р38δ	520 nM	Cell-free assay	[5]
B-Raf	83 nM	Cell-free assay	[5]
Abl	14.6 μΜ	Cell-free assay	[6]
TNF-α production	21 nM	LPS-stimulated human PBMCs	
TNF-α production	960 nM	LPS-stimulated human whole blood	
U87 Glioblastoma Cells	34.96 μΜ	CCK-8 assay	[2][4]
U251 Glioblastoma Cells	46.30 μΜ	CCK-8 assay	[2][4]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of BIRB 796



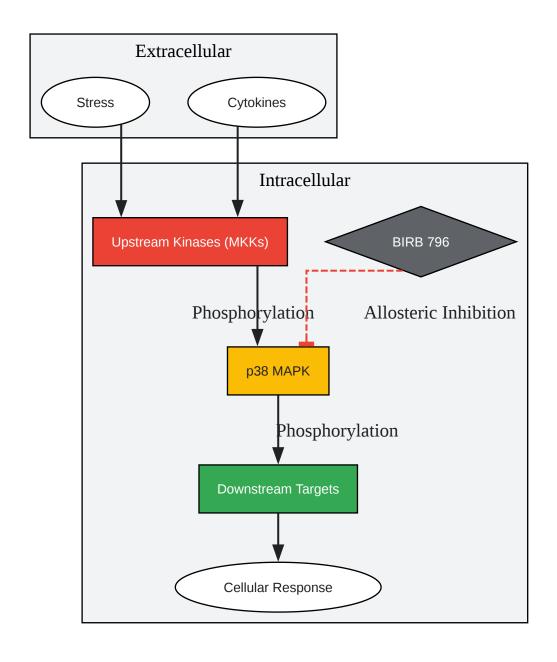
Species	Dose	Administr ation Route	Cmax	Tmax	Efficacy	Referenc e
Mouse	10 mg/kg	Oral	27,000 ng/mL	1.0 h	65% inhibition of LPS- induced TNF-α synthesis	[7][8]
Rat	10 mg/kg	Oral	5,500 ng/mL	N/A	Inhibition of carrageena n-induced paw edema	[7]
Mouse	30 mg/kg	Oral	N/A	N/A	84% inhibition of LPS- induced TNF-α; 63% inhibition of arthritis severity in collagen- induced arthritis model	[6][8][9]
Mouse	1 mg/kg	Intravenou s	N/A	N/A	N/A	[9]

Signaling Pathway

The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by BIRB 796. External stimuli such as stress and cytokines activate upstream kinases (MKKs),



which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response. BIRB 796 allosterically inhibits p38, preventing its activation.



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Caption: p38 MAPK Signaling Pathway Inhibition by BIRB 796.

Experimental Protocols



The following are detailed protocols for key experiments to determine the effective in vivo concentration of BIRB 796.

Protocol 1: Determination of In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced TNF-α Mouse Model

This protocol is designed to assess the ability of BIRB 796 to inhibit the production of the proinflammatory cytokine TNF- α in mice challenged with LPS.

Materials:

- BIRB 796
- Vehicle (e.g., 0.5% Carboxymethylcellulose-Na)[9]
- Lipopolysaccharide (LPS) from E. coli
- Female Balb/c mice[9]
- Sterile saline
- ELISA kit for mouse TNF-α
- Standard laboratory equipment for oral gavage and blood collection

Procedure:

- Animal Acclimation: Acclimate female Balb/c mice for at least one week under standard laboratory conditions.
- Preparation of BIRB 796: Prepare a homogeneous suspension of BIRB 796 in the vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg)[8][9].
- Drug Administration: Administer BIRB 796 or vehicle to the mice via oral gavage.
- LPS Challenge: One hour after drug administration, inject mice intraperitoneally with LPS
 (e.g., 20 mg/kg) dissolved in sterile saline to induce TNF-α production.

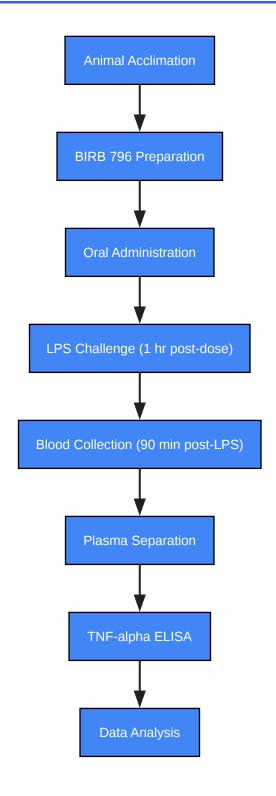
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- Blood Collection: Ninety minutes after the LPS challenge, collect blood samples from the mice via cardiac puncture or another appropriate method.
- Plasma Separation: Process the blood samples to separate plasma and store at -80°C until analysis.
- TNF- α Quantification: Measure the concentration of TNF- α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of TNF-α production for each treatment group compared to the vehicle-treated control group.





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Caption: Workflow for LPS-Induced TNF- α Mouse Model.



Protocol 2: Evaluation of Anti-Proliferative Effects on Glioblastoma Xenografts

This protocol outlines a method to assess the in vivo efficacy of BIRB 796 in a mouse xenograft model of glioblastoma.

Materials:

- BIRB 796
- Vehicle (e.g., 0.5% Carboxymethylcellulose-Na)
- U87 or U251 human glioblastoma cells[2][4]
- Immunocompromised mice (e.g., nude mice)[10]
- Matrigel (optional)
- Calipers for tumor measurement
- · Standard laboratory equipment for subcutaneous injection and oral gavage

Procedure:

- Cell Culture: Culture U87 or U251 cells under standard conditions.
- Tumor Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 2 x 10^7 cells in 0.2 mL) into the flank of each mouse[10].
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer BIRB 796 (at desired doses) or vehicle orally on a predetermined schedule (e.g., daily).
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

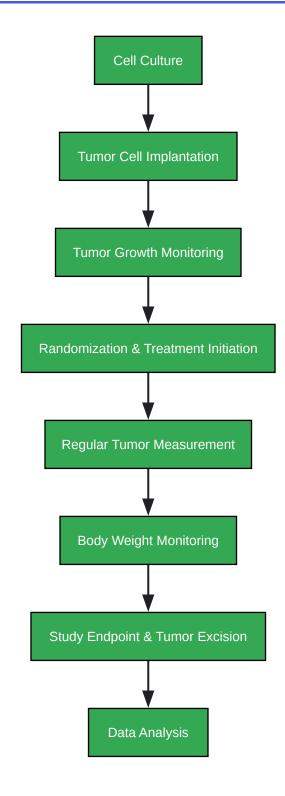
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- Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.





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Caption: Workflow for Glioblastoma Xenograft Model.

Conclusion

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The provided data and protocols offer a framework for investigating the in vivo efficacy of BIRB 796. The effective concentration will depend on the specific animal model, disease context, and desired therapeutic outcome. It is recommended to perform dose-response studies to determine the optimal concentration for a particular application. The nanomolar potency of BIRB 796 in inhibiting p38 MAPK translates to effective in vivo activity at doses ranging from 10 to 30 mg/kg in mice, leading to significant inhibition of inflammatory responses and tumor growth.

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